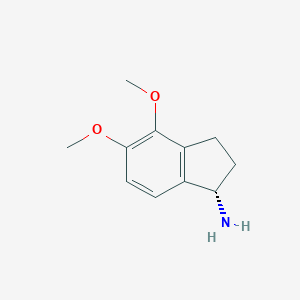

(S)-4,5-Dimethoxy-indan-1-ylamine

Description

Properties

IUPAC Name |

(1S)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXCASJKIQAMSF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CC2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H](CC2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240965 | |

| Record name | (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-82-7 | |

| Record name | (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chiral Anchor: Role of (S)-4,5-Dimethoxy-indan-1-ylamine in Ramelteon Manufacture

[1][2]

Executive Summary & Structural Significance[1][2]

Ramelteon is a selective MT1/MT2 melatonin receptor agonist used for the treatment of insomnia.[4] Its pharmacological activity is strictly governed by the (S)-configuration at the C8 benzylic position of its tricyclic core.[1][2]

(S)-4,5-Dimethoxy-indan-1-ylamine represents the "Open-Ring" chiral precursor strategy.[1][2] In this synthetic logic, the chirality is established on a simplified dimethoxy-indane scaffold before the complex tricyclic furan ring is annulated (or as a model for the tricyclic amine itself).

Key Technical Functions:

-

Chiral Pharmacophore: The (S)-amine moiety provides the precise steric vector required to fit the hydrophobic pocket of the MT1 receptor.

-

Synthetic Divergence Point: It serves as the branch point for either Classical Resolution (via diastereomeric salts) or Asymmetric Catalysis (via Noyori-type hydrogenation).[1][2]

Strategic Access: Synthesis & Resolution

The establishment of the (S)-enantiomer is the single most critical quality attribute (CQA) in Ramelteon manufacturing. Two primary routes exist:

Route A: Classical Optical Resolution (The Robust Path)

This method is favored for its operational simplicity and lack of heavy metal contaminants. It relies on the formation of diastereomeric salts.[5]

Protocol 1: Resolution of Racemic 4,5-Dimethoxy-indan-1-ylamine

-

Principle: Differential solubility of diastereomeric salts formed with a chiral acid.

-

Resolving Agent: N-Acetyl-L-Leucine is the industry standard for resolving benzylic amines of this class, though (S)-Mandelic acid is a viable alternative.[1][2]

| Step | Operation | Critical Parameter |

| 1. Salt Formation | Dissolve racemic amine (1.0 eq) and N-Acetyl-L-Leucine (0.6-1.0 eq) in MeOH/EtOH (10:1). | Temperature control (Reflux |

| 2. Crystallization | Allow solution to cool to 20°C over 4 hours. Seed with pure (S)-salt if available.[1][2] | Cooling rate determines crystal purity (ee%). |

| 3. Filtration | Isolate the precipitate. The (S)-amine salt crystallizes; the (R)-isomer remains in mother liquor.[1][2] | Wash with cold EtOH to remove surface impurities. |

| 4.[2] Liberation | Suspend salt in water; adjust pH to >12 with NaOH.[2] Extract with Toluene or EtOAc.[2][6] | Ensure complete basification to liberate the free amine. |

| 5. Racemization | Treat the mother liquor ((R)-rich) with catalytic aldehyde/base to racemize and recycle.[1][2] | Maximizes atom economy.[2][7] |

Technical Insight: The 4,5-dimethoxy substitution pattern increases electron density on the aromatic ring, often altering the solubility profile compared to the unsubstituted indan-1-amine.[1][2] The use of N-Acetyl-L-Leucine typically yields >98% ee after one recrystallization.[1][2]

Route B: Asymmetric Hydrogenation (The Takeda "Green" Path)

This route, pioneered by Takeda for the tricyclic analog, applies equally to the dimethoxy precursor. It converts the corresponding enamide or imine directly to the (S)-amine.[1][2]

Protocol 2: Ru-BINAP Catalyzed Hydrogenation

-

Substrate: N-[1-(4,5-dimethoxy-1H-inden-3-yl)ethyl]acetamide (Enamide precursor).

-

Catalyst: [Ru(OAc)₂((S)-BINAP)] or [Ru(OAc)₂((S)-SegPhos)].[1][2]

Workflow:

-

Preparation: In a high-pressure autoclave, dissolve the enamide in degassed MeOH.

-

Catalyst Loading: Add Ru-catalyst (S/C ratio 1:1000 to 1:5000).

-

Hydrogenation: Pressurize to 30-50 bar H₂; heat to 60°C.

-

Mechanism: The acylamino group coordinates to the Ruthenium, directing the hydride attack to the Si-face of the olefin, strictly enforcing (S)-stereochemistry.

-

Result: Quantitative conversion to the (S)-acetamide, which is then hydrolyzed to the free amine.

Process Visualization (DOT Diagram)[1]

The following diagram illustrates the integration of the (S)-amine into the Ramelteon pathway, contrasting the "Open Ring" (Dimethoxy) strategy against the "Closed Ring" (Tricyclic) strategy.

Figure 1: Strategic placement of (S)-4,5-Dimethoxy-indan-1-ylamine in the Ramelteon synthetic tree, highlighting the Resolution and Ring-Closure pathways.

Integration into Ramelteon: The Homologation Challenge

Once (S)-4,5-dimethoxy-indan-1-ylamine is secured, it must be converted to the final API.[1][2] This involves two major transformations: Chain Extension and Ring Closure .[2]

A. Chain Extension (Homologation)

Ramelteon possesses an ethyl-amido side chain, whereas the intermediate is a primary amine directly on the ring.

-

Method: The amine is typically converted to the corresponding aldehyde or alcohol, then homologated via a Wittig reaction or Cyanation/Reduction sequence to generate (S)-2-(4,5-dimethoxyindan-1-yl)ethylamine .[1][2]

B. Ring Closure (The "Dimethoxy" to "Furan" Transition)

This is the distinguishing step for the "Dimethoxy" route.

-

Demethylation: The 4,5-dimethoxy groups are cleaved using

or -

Annulation: Reaction with 1,2-dibromoethane in the presence of a base (

) closes the furan ring, forming the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core.[1][2]-

Critical Control Point: This step must be performed without racemizing the sensitive benzylic chiral center established in the previous steps.

-

Comparative Data: Resolution vs. Asymmetric Catalysis[2]

The choice between using the dimethoxy-amine resolution route versus the direct asymmetric hydrogenation of the tricyclic precursor depends on scale and cost.[2]

| Feature | Classical Resolution (Dimethoxy Route) | Asymmetric Hydrogenation (Takeda Route) |

| Starting Material | Cheap (Dimethoxyindanone) | Expensive (Tricyclic Ketone) |

| Chiral Purity (ee) | >99% (after recrystallization) | 95-98% (requires polish) |

| Yield (Theoretical) | 50% (100% with recycle) | 100% |

| Atom Economy | Low (requires stoichiometric agent) | High (Catalytic) |

| Scalability | Excellent (Standard reactors) | High (Requires High-Pressure vessels) |

References

-

Yamano, T. et al. (2006).[3] "Approach to the synthesis of (S)-1-amino-4,5-dimethoxyindane and Ramelteon via asymmetric hydrogenation." Tetrahedron: Asymmetry, 17(2), 184–190. [1][3]

-

Uchikawa, O. et al. (2002). "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry, 45(19), 4222–4239.

-

Takeda Chemical Industries. (2000).[2] "Process for producing tricyclic amine derivatives." U.S. Patent 6,034,239.[2][8]

-

Kato, M. et al. (2012).[4] "Process for resolution of 1-aminoindan derivatives." PCT International Application WO 2012/116752.[2]

Sources

- 1. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

- 2. Ramelteon [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 6. US8084630B2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2009056993A2 - A process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

Molecular weight and physicochemical properties of dimethoxy-indan-1-ylamine

Technical Whitepaper: The Rigidified Pharmacophore – Physicochemical Profiling and Synthetic Utility of Dimethoxy-indan-1-ylamine Scaffolds

Executive Summary

The dimethoxy-indan-1-ylamine scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally restricted analogue of 3,4-dimethoxyphenethylamine (DMPEA) and related amphetamines. By "locking" the ethylamine side chain into a bicyclic system, this scaffold reduces conformational entropy, often enhancing binding affinity for monoamine transporters (MATs) and enzymes such as Monoamine Oxidase B (MAO-B).

This guide provides a comprehensive technical profile of the 5,6-dimethoxy-indan-1-ylamine isomer (the most pharmacologically relevant variant), detailing its molecular weight, physicochemical properties, synthetic pathways, and analytical characterization. It is designed for researchers utilizing this scaffold in the development of neuroprotective agents, psychoplastogens, and tracer ligands.[1]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

The following data focuses on 5,6-dimethoxy-indan-1-ylamine , derived from the ubiquitous precursor 5,6-dimethoxy-1-indanone.

Core Identifiers

| Property | Data Specification |

| Systematic Name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine |

| Common Name | 5,6-Dimethoxy-1-aminoindane (5,6-DMAI) |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Monoisotopic Mass | 193.1103 g/mol |

| CAS Number (Precursor) | 2107-69-9 (refers to 5,6-Dimethoxy-1-indanone) |

| SMILES | COc1cc2CCC(N)c2cc1OC |

Physicochemical Properties

The "rigidification" of the phenethylamine backbone significantly alters lipophilicity and basicity compared to open-chain analogues.[1]

| Property | Value / Range | Technical Context |

| Predicted LogP | 1.35 – 1.60 | Moderately lipophilic; sufficient for Blood-Brain Barrier (BBB) penetration.[1] Slightly lower than its open-chain analogue due to the polar amine being fixed in a specific vector.[1] |

| pKa (Base) | 9.6 – 9.8 | Typical for benzylic primary amines.[1] At physiological pH (7.4), the molecule exists predominantly (>99%) in its protonated cationic form. |

| TPSA | 44.5 Ų | (26.02 Ų from amine + 18.46 Ų from ethers).[1] Well within the limit (<90 Ų) for CNS permeability.[1] |

| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |

| H-Bond Acceptors | 3 | Amine nitrogen + two ether oxygens.[1] |

| Melting Point (HCl Salt) | >210°C (Dec.) | Free base is an oil or low-melting solid; the hydrochloride salt is the preferred stable crystalline form.[1] |

Part 2: Structural Analysis & Pharmacophore Theory

The primary utility of the dimethoxy-indan-1-ylamine scaffold lies in its conformational restriction .[1]

-

Entropy Reduction: In open-chain phenethylamines, the ethylamine side chain rotates freely.[1] Upon binding to a receptor (e.g., 5-HT2A or MAO-B), the molecule must adopt a specific active conformation, incurring an entropic penalty. The indane ring "pre-organizes" the molecule into this bioactive conformation, potentially increasing affinity.[1]

-

Bioisosterism: 5,6-dimethoxy-indan-1-ylamine is a rigid bioisostere of 3,4-dimethoxyamphetamine .

-

Therapeutic Relevance: 1-aminoindanes are established pharmacophores in neurodegenerative therapy.[1] The structural analogue Rasagiline is a potent MAO-B inhibitor used in Parkinson's disease.[1]

Visualization: The Rigidification Concept

Figure 1: Pharmacophore relationship showing how cyclization reduces entropy to favor target binding.

Part 3: Synthetic Pathways

The synthesis of 5,6-dimethoxy-indan-1-ylamine typically proceeds from 5,6-dimethoxy-1-indanone (CAS 2107-69-9), a commercially available intermediate often used in the synthesis of Donepezil.

Primary Route: Oxime Reduction

This is the most robust laboratory-scale method, avoiding high-pressure hydrogenation equipment.[1]

-

Oximation: Condensation of 5,6-dimethoxy-1-indanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/pyridine to yield the oxime.[1]

-

Reduction: The oxime is reduced to the primary amine using Zinc dust in Acetic Acid or Hydrogenation over Raney Nickel.[1]

Secondary Route: Reductive Amination

Preferred for introducing N-substitutions directly or for rapid screening.[1]

-

Reagents: Ammonium acetate (NH₄OAc) and Sodium cyanoborohydride (NaCNBH₃) in methanol.

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway from the indanone precursor to the stable amine salt.

Part 4: Analytical Characterization & Handling

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating protocols.

HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).[1]

-

Gradient: 5% B to 95% B over 10 mins.[1]

-

-

Detection:

-

Expected Retention: The amine will elute earlier than the ketone precursor due to the polarity of the -NH₂ group (at acidic pH).[1]

NMR Validation (¹H-NMR in DMSO-d₆)

-

Aromatic Region: Two singlets (or narrow doublets) at ~6.8–7.1 ppm, corresponding to the protons at positions 4 and 7.[1]

-

Methoxys: Two strong singlets at ~3.7–3.8 ppm (6H total).[1]

-

Benzylic Amine (H-1): A triplet or dd at ~4.2–4.5 ppm.[1]

-

Aliphatic Ring (H-2, H-3): Multiplets in the 1.8–3.0 ppm range.

Handling & Stability

-

Free Base: Prone to oxidation and carbamate formation (CO₂ absorption) upon air exposure.[1] Store under inert gas (Argon/Nitrogen) at -20°C.

-

Hydrochloride Salt: Highly stable.[1] Hygroscopic; store in a desiccator.

References

-

PubChem. (2025).[1][2][3] 5,6-Dimethoxy-1-indanone (Compound Summary). National Library of Medicine.[1] [Link]

-

Liechti, M. E., et al. (2014).[1] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.[1][4] Biochemical Pharmacology.[1] [Link]

-

Sheridan, H., et al. (2008).[1] Synthesis and pharmacological activity of aminoindanone dimers and related compounds.[1][5] Bioorganic & Medicinal Chemistry.[1][5][6] [Link]

-

Xu, Y., et al. (2000).[1][7] Synthesis of 5,6-dimethoxy-1-indanone.[2][6][7][8][9][10] Chinese Journal of Modern Applied Pharmacy.[1][7] [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological activity of aminoindanone dimers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6-Dimethoxy-1-indanone 97 2107-69-9 [sigmaaldrich.com]

- 7. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]

- 8. CAS 2107-69-9: 5,6-Dimetoxi-1-indanona | CymitQuimica [cymitquimica.com]

- 9. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 10. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

A Comprehensive Technical Guide to the Solubility Profile of (S)-4,5-Dimethoxy-indan-1-ylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (S)-4,5-Dimethoxy-indan-1-ylamine, a chiral amine building block with significant potential in medicinal chemistry.[1] While specific, quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational principles, predictive models, and detailed experimental protocols necessary to establish a robust solubility profile. By integrating theoretical concepts with practical, field-proven methodologies, this document serves as an in-depth resource for formulation scientists, process chemists, and drug discovery professionals aiming to harness the full potential of this valuable molecule.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final dosage form manufacturing.[2][3] A comprehensive understanding of an API's solubility in various organic solvents is paramount for several key reasons:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of (S)-4,5-Dimethoxy-indan-1-ylamine.

-

Formulation Development: Solubility data is the bedrock of pre-formulation studies, guiding the selection of excipients and the development of stable, bioavailable dosage forms such as oral solids, injectables, and topical preparations.[4][5]

-

Analytical Method Development: The choice of solvents is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.[6][7]

-

Predicting In Vivo Behavior: Solubility is a key determinant of a drug's dissolution rate and subsequent absorption, directly impacting its bioavailability and therapeutic efficacy.[5][7]

(S)-4,5-Dimethoxy-indan-1-ylamine, with its rigid indane scaffold and primary amine functionality, presents a unique solubility challenge that necessitates a systematic and scientifically rigorous approach.[1] This guide will provide the tools to meet that challenge.

Theoretical Framework: Predicting Solubility

Before embarking on experimental determination, a theoretical understanding of the factors governing solubility can provide invaluable predictive insights. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9][10]

Molecular Structure and Physicochemical Properties

The structure of (S)-4,5-Dimethoxy-indan-1-ylamine—featuring a primary amine, two methoxy groups, and a fused aromatic-aliphatic ring system—suggests a molecule with both polar and non-polar characteristics.

-

Polar Moieties: The primary amine (-NH2) and ether (-OCH3) groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to solubility in polar solvents.[11]

-

Non-Polar Moiety: The indane backbone provides a significant non-polar, hydrophobic character, suggesting solubility in non-polar organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[12][13][14] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned a point in three-dimensional "Hansen space." The principle posits that the smaller the distance between the HSP coordinates of a solute and a solvent, the higher the likelihood of solubility.[8][14][15] While the specific HSP values for (S)-4,5-Dimethoxy-indan-1-ylamine are not published, they can be estimated using group contribution methods or determined experimentally.

Estimated Solubility Profile

Based on the foundational principles of "like dissolves like" and the molecular structure of (S)-4,5-Dimethoxy-indan-1-ylamine, a qualitative, estimated solubility profile in common organic solvents is presented below. It is imperative to note that this table serves as a predictive guide and must be validated by experimental data.

| Solvent Category | Solvent | Estimated Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor with the amine and methoxy groups of the solute.[11] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar functionalities of the molecule.[16] |

| Non-Polar | Toluene, Hexane | Low to Moderate | The non-polar indane backbone will interact favorably with these solvents through dispersion forces, but the polar groups may limit overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and non-polar regions of the molecule to some extent. |

Experimental Determination of Solubility

The "shake-flask" method is the gold-standard and most common thermodynamic method for accurately determining the equilibrium solubility of a compound.[17][18][19] This section provides a detailed, step-by-step protocol.

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of (S)-4,5-Dimethoxy-indan-1-ylamine in a selected organic solvent at a specified temperature.

Materials:

-

(S)-4,5-Dimethoxy-indan-1-ylamine (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed tubes

-

Shaking incubator with temperature control

-

Centrifuge or syringe filters (0.45 µm or finer)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[16][20]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (S)-4,5-Dimethoxy-indan-1-ylamine to a series of vials. The excess solid is crucial to ensure equilibrium with the dissolved state.[17]

-

Dispense a precise, known volume of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[21] This step is critical to avoid artificially high results.

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of (S)-4,5-Dimethoxy-indan-1-ylamine of known concentrations.[9]

-

Analyze the standards and the diluted sample by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.[20]

-

-

Calculation of Solubility:

-

Back-calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Factors Influencing Solubility

Several factors can influence the solubility of (S)-4,5-Dimethoxy-indan-1-ylamine. A systematic investigation of these variables is essential for a complete solubility profile.

Caption: Key Factors Influencing Solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2][10] Therefore, determining the solubility at different temperatures is crucial for applications like crystallization.

-

Solvent Properties: As discussed, the polarity, hydrogen bonding capability, and dispersion forces of the solvent play a primary role.[10][11]

-

pH (in Aqueous Systems): As a primary amine, (S)-4,5-Dimethoxy-indan-1-ylamine is a weak base. In acidic aqueous solutions, it will be protonated to form a more polar and, typically, more water-soluble ammonium salt.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of a compound can exhibit different solubilities.[2] It is important to characterize the solid form used in solubility studies.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility profile of (S)-4,5-Dimethoxy-indan-1-ylamine in organic solvents. By combining theoretical principles with a robust, detailed experimental protocol, researchers and drug development professionals can generate the critical data needed to advance their research and development activities. The provided framework emphasizes scientific integrity and a logical, step-by-step methodology, ensuring the generation of reliable and reproducible solubility data. This, in turn, will facilitate informed decision-making in process development, formulation, and the overall progression of new chemical entities.

References

-

Hansen, C. M. (1967). Hansen Solubility Parameters. ResearchGate. [Link]

-

Bashimam, M. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

(2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

(2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

(n.d.). Hansen Solubility Parameters. Hansen Solubility. [Link]

-

World Health Organization. (2019). Annex 4. WHO Technical Report Series. [Link]

-

(n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

(2023, August 31). Solubility of Organic Compounds. University of Calgary. [Link]

-

(n.d.). solubility experimental methods.pptx. Scribd. [Link]

-

(2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

(n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]

-

Facco, P., et al. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]

-

Jouyban, A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

(2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

-

(n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences. [Link]

-

(2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

(n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Phenomenex. [Link]

-

(n.d.). UNIT 1 SOLUBILITY OF DRUGS. BS Publications. [Link]

-

(n.d.). Solubility & Dissolution. PharmDecks. [Link]

-

(n.d.). Principles of Solubility. ResearchGate. [Link]

- US7476757B2 - Process for the synthesis of enantiomeric indanylamine derivatives. (n.d.).

-

Method for synthesizing (1S)-4,5-dimethoxy-1-(carbonylaminomethyl)benzocyclobutane. (n.d.). Semantic Scholar. [Link]

-

Szymański, J., et al. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

-

(2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

-

(n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

-

(n.d.). Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. [Link]

-

(n.d.). Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. turkjps.org [turkjps.org]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. pharmdecks.com [pharmdecks.com]

- 11. bspublications.net [bspublications.net]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Solubility parameters (HSP) [adscientis.com]

- 15. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. who.int [who.int]

- 19. bioassaysys.com [bioassaysys.com]

- 20. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 21. protocols.io [protocols.io]

Methodological & Application

Topic: Advanced Catalytic Hydrogenation Methods for the Synthesis of Ramelteon Intermediates

An Application Note and Protocol Guide

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini Senior Application Scientist

Abstract

Ramelteon, marketed as Rozerem®, is a selective melatonin receptor agonist for the treatment of insomnia. Its synthesis presents a significant challenge, primarily in the stereoselective construction of the (S)-configured propionamide side chain attached to the tricyclic indeno[5,4-b]furan core. Catalytic asymmetric hydrogenation has emerged as a premier strategy, offering high efficiency, atom economy, and exceptional enantiocontrol, making it a cornerstone of modern synthetic routes.[1][2] This guide provides an in-depth analysis of field-proven catalytic hydrogenation methodologies for preparing key chiral intermediates of Ramelteon, focusing on the underlying principles, detailed experimental protocols, and comparative data to inform process development and optimization.

The Strategic Importance of Asymmetric Hydrogenation in Ramelteon Synthesis

The therapeutic efficacy of Ramelteon is exclusive to its (S)-enantiomer. Consequently, the development of synthetic routes that can precisely install this stereocenter is of paramount importance. While various methods exist, transition metal-catalyzed asymmetric hydrogenation of prochiral olefins (such as enamines, allylamines, or their derivatives) stands out as one of the most direct and industrially scalable approaches.[3] This technique utilizes a chiral catalyst, typically a rhodium (Rh) or ruthenium (Ru) complex with a chiral phosphine ligand, to deliver hydrogen across a double bond with a strong facial bias, yielding a product with high enantiomeric excess (ee).

The primary advantages of this approach include:

-

High Atom Economy: The reaction adds a molecule of hydrogen, generating minimal waste.[2]

-

Exceptional Enantioselectivity: Modern catalyst systems routinely achieve >95% ee, minimizing the need for difficult chiral resolutions.[4][5]

-

Operational Simplicity: Hydrogenation reactions are often procedurally straightforward, lending themselves to large-scale production.

This document will detail two primary, highly successful strategies for introducing the chiral amine intermediate via hydrogenation:

-

Strategy A: Direct asymmetric hydrogenation of an allylic amine or acylamine.

-

Strategy B: A sequential approach involving conjugate reduction followed by nitrile hydrogenation.

Strategy A: Direct Asymmetric Hydrogenation of Prochiral Olefins

This is the most widely documented and elegant approach, where the critical chiral center is established in a single, highly enantioselective hydrogenation step. The key is the design of a suitable prochiral substrate that can effectively coordinate with the chiral catalyst.

Rhodium-Catalyzed Asymmetric Hydrogenation of an Allylamine Intermediate

A highly effective method involves the use of a rhodium catalyst complexed with a Josiphos-type ligand for the asymmetric hydrogenation of a key allylamine precursor.[5] The Josiphos family of ligands are ferrocene-based diphosphines known for their robustness and ability to induce high enantioselectivity in a wide range of hydrogenations.

The causality behind this choice lies in the structure of the catalyst-substrate complex. The allylamine coordinates to the rhodium center, and the chiral ligand creates a sterically defined environment. Hydrogen gas then adds from the less-hindered face, leading to the formation of the desired (S)-enantiomer.

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Protocol 1: Rh-Josiphos Catalyzed Asymmetric Hydrogenation

This protocol is representative of the synthesis of the key chiral amine intermediate for Ramelteon.[5][6]

Materials:

-

Allylamine Precursor (1.0 equiv)

-

[Rh(COD)₂]BF₄ (0.005 equiv, 0.5 mol%)

-

(R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type ligand, 0.0055 equiv)

-

Anhydrous, degassed Methanol (MeOH)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ and the Josiphos-type ligand. Add a portion of the anhydrous, degassed methanol and stir for 20-30 minutes at room temperature to form the active catalyst solution.

-

Reaction Setup: In a separate, appropriately sized high-pressure autoclave, add the allylamine precursor.

-

Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave containing the substrate via cannula under an inert atmosphere (Argon or Nitrogen). Wash the Schlenk flask with the remaining methanol and add it to the reactor to ensure complete transfer.

-

Hydrogenation: Seal the autoclave. Purge the system by pressurizing with H₂ gas (e.g., to 10 atm) and then venting, repeating this cycle 3-5 times to remove all air.

-

Reaction Execution: Pressurize the reactor to the final desired pressure (e.g., 30 atm) with H₂. Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 30 °C).

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (carefully removed) via HPLC or GC.

-

Work-up: Once the reaction is complete (typically 12-24 hours), carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude product can be purified by standard methods such as column chromatography or crystallization.

Ruthenium-Catalyzed Asymmetric Hydrogenation of an Allylic Acylamine

An alternative, equally powerful approach utilizes a Ru-BINAP catalyst system for the hydrogenation of an allylic acylamine.[4][6] BINAP is a well-known atropisomeric bisphosphine ligand that has proven highly effective in a vast number of asymmetric transformations. In this context, the N-acyl group of the substrate plays a crucial role in the catalytic cycle, acting as a coordinating group that helps to lock the substrate into a specific conformation on the ruthenium center, leading to high enantioselectivity.

Comparative Data for Strategy A

The choice between Rh/Josiphos and Ru/BINAP can depend on substrate availability, catalyst cost, and process robustness. Both systems provide excellent results.

| Parameter | Rh-Catalyzed (Allylamine)[5] | Ru-Catalyzed (Allylic Acylamine)[6] |

| Catalyst | [Rh(COD)₂]BF₄ / Josiphos Ligand | Ru(OAc)₂ / BINAP Ligand |

| Substrate | Allylamine | Allylic Acylamine |

| **Pressure (H₂) ** | 20-40 atm | 50-90 atm |

| Temperature | 25-40 °C | 50-80 °C |

| Solvent | Methanol | Methanol, Ethanol |

| Typical Yield | >95% | >98% |

| Enantiomeric Excess (ee) | ~95% ee | >95% ee |

Strategy B: Sequential Asymmetric Conjugate Reduction and Nitrile Hydrogenation

A more recent and concise synthesis of Ramelteon employs a different strategy to install the stereocenter and the amine functionality.[7][8] This involves an initial enantioselective conjugate reduction of an α,β-unsaturated nitrile, which sets the stereocenter. The resulting saturated chiral nitrile is then reduced to the primary amine in a subsequent hydrogenation step.

Ni-Catalyzed Hydrogenation of the Chiral Nitrile Intermediate

The key hydrogenation step in this sequence is the reduction of the nitrile group to a primary amine. Raney® Nickel is a highly effective and widely used catalyst for this transformation due to its high activity and cost-effectiveness. The reaction is typically carried out under a hydrogen atmosphere.

Caption: Workflow for the sequential reduction strategy.

Protocol 2: Raney® Nickel Catalyzed Nitrile Reduction

This protocol describes the reduction of the chiral nitrile intermediate to the corresponding primary amine, which is then acylated to give Ramelteon.[8]

Materials:

-

(S)-Chiral Nitrile Intermediate (1.0 equiv)

-

Raney® Nickel (approx. 50% slurry in water)

-

Anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH)

-

Propionic anhydride (for in-situ acylation)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Activation: In the autoclave, add the Raney® Nickel slurry. Carefully decant the water and wash the catalyst by slurring with absolute EtOH (4 times) and then dry THF (5 times) to remove all water. This activation is critical for catalyst activity.

-

Reaction Setup: Dissolve the (S)-chiral nitrile intermediate in dry THF and add it to the activated nickel catalyst in the reactor.

-

Acylation Reagent: Add propionic anhydride to the mixture. This serves to acylate the newly formed amine in situ, preventing potential side reactions and leading directly to the final Ramelteon product.

-

Hydrogenation: Seal the reactor and purge thoroughly with Nitrogen gas (e.g., 4-5 cycles). Following the nitrogen purge, purge the reactor with H₂ gas (4-5 cycles).

-

Reaction Execution: Pressurize the reactor with H₂ to the target pressure (e.g., 4 MPa or ~40 atm). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).

-

Work-up: After completion, cool the reactor and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the filter cake with THF. The filtrate contains the Ramelteon product, which can be purified by crystallization or chromatography.

General Hydrogenation for Non-Chiral Transformations

Beyond establishing the key stereocenter, standard catalytic hydrogenation is also employed for other transformations in various Ramelteon synthetic routes. A common application is the reduction of a carbon-carbon double bond in an intermediate where stereoselectivity is not required or is substrate-controlled.

Protocol 3 (General): Pd/C-Catalyzed Olefin Reduction

This protocol describes a general method for saturating a double bond in a Ramelteon intermediate.[9][10]

Materials:

-

Olefin-containing intermediate (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) catalyst (1-5 w/w %)

-

Solvent (e.g., Methanol, Ethyl Acetate, Toluene)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: To a hydrogenation flask or autoclave, add the olefin-containing intermediate and the chosen solvent.

-

Catalyst Addition: Carefully add the Pd/C catalyst. If the solvent is flammable (like methanol), this should be done under a stream of inert gas to prevent ignition.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or seal the autoclave. Evacuate the air and backfill with H₂ gas, repeating 3-5 times.

-

Reaction Execution: Pressurize the vessel to the desired pressure (can range from atmospheric to 10 kg/cm ²) and begin stirring or shaking at room temperature or with gentle heating (25-40 °C).

-

Work-up: Upon completion, vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through Celite® to remove the Pd/C catalyst. The filtrate is then concentrated to yield the reduced product.

Conclusion

Catalytic hydrogenation is an indispensable tool in the synthesis of Ramelteon. Asymmetric hydrogenation, utilizing sophisticated Rhodium and Ruthenium catalysts with chiral ligands, provides a highly efficient and stereoselective route to the crucial chiral amine intermediate.[4][5] Concurrently, alternative strategies leverage robust and economical Raney® Nickel hydrogenation to reduce nitrile precursors.[8] The choice of method depends on the overall synthetic strategy, but each of the protocols described herein represents a reliable, well-documented, and scalable approach for researchers and professionals in drug development.

References

-

Gómez-Bengoa, E., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. Available at: [Link][7][8]

-

Barceló-Gresa, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link][1]

-

Barceló-Gresa, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link][2]

-

Sato, N., et al. (2006). Approach to the Stereoselective Synthesis of Melatonin Receptor Agonist Ramelteon via Asymmetric Hydrogenation. Tetrahedron: Asymmetry. (as referenced in multiple search results).[4][6]

-

Inoue, S., et al. (2009). Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine. Chemistry Letters. Available at: [Link][5][6]

-

Teva Pharmaceutical Industries Ltd. (2008). Process for the synthesis of ramelteon and its intermediates. Google Patents (WO2008151170A2). Available at: [9]

-

Blaser, H. U., & Schmidt, E. (Eds.). (2007). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (This is a general reference book, specific chapter details may vary).[3]

-

Dr. Reddy's Laboratories Ltd. (2008). Intermediates and processes for the synthesis of Ramelteon. Google Patents (US20080242877A1). Available at: [10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

- 10. US20080242877A1 - Intermediates and processes for the synthesis of Ramelteon - Google Patents [patents.google.com]

Scalable Process Chemistry for (S)-4,5-Dimethoxy-indan-1-ylamine: A Strategic Application Note

Topic: Scalable process chemistry for (S)-4,5-Dimethoxy-indan-1-ylamine Content Type: Application Note & Protocol

Executive Summary

Target Molecule: (S)-4,5-Dimethoxy-indan-1-ylamine (also referred to as (S)-4,5-dimethoxy-1-aminoindane). CAS Registry Number: 1202035-26-0 (Generic related) / 222718-24-9 (Ramelteon intermediate context). Industrial Significance: This chiral amine is a critical pharmacophore and structural synthon, most notably serving as the bicyclic core for Ramelteon (Rozerem) , a selective MT1/MT2 melatonin receptor agonist used for insomnia. It is also a high-value building block for novel cardiovascular and CNS candidates.

Process Challenge: The primary challenge in scaling this molecule is establishing the C1-chiral center with high enantiomeric excess (ee >99%) while avoiding expensive resolution steps that discard 50% of the material.

Selected Strategy: This guide details the Asymmetric Hydrogenation of the Enamide route. This methodology, adapted from Takeda’s optimized Ramelteon manufacturing process, offers the highest atom economy, safety profile, and throughput for multi-kilogram to metric-ton scale-up compared to classical resolution or enzymatic dynamic kinetic resolution (DKR).

Retrosynthetic Analysis & Strategic Logic

The synthesis is designed to minimize waste and maximize throughput. We bypass the traditional reductive amination (which yields a racemate) in favor of a stereoconvergent catalytic route.

Strategic Pathway

-

Starting Material: 4,5-Dimethoxy-1-indanone (commercially available or synthesized via cyclization of 3-(2,3-dimethoxyphenyl)propanoic acid).

-

Activation: Conversion of the ketone to the Enamide (N-(4,5-dimethoxy-1H-inden-1-yl)acetamide). This creates the requisite prochiral olefin.

-

Asymmetric Induction: Ruthenium- or Rhodium-catalyzed asymmetric hydrogenation to set the (S)-configuration.

-

Deprotection: Mild hydrolysis to yield the free amine.

Process Flow Diagram (Graphviz)

Caption: Linear process flow for the asymmetric synthesis of (S)-4,5-Dimethoxy-indan-1-ylamine focusing on atom economy.

Critical Process Parameters (CPPs)

| Parameter | Specification | Impact on Quality/Yield | Control Strategy |

| Enamide Purity | >98% (HPLC) | Impurities (ketone/isomer) can poison the Ru-catalyst and lower ee. | Recrystallization from EtOAc/Heptane before hydrogenation. |

| H2 Pressure | 10–30 bar | Low pressure reduces rate; extremely high pressure may reduce enantioselectivity (depending on ligand). | Maintain 20 bar ± 2 bar via automated manifold. |

| Catalyst Loading | S/C 1000–5000 | Determines cycle time and cost. | Optimize to S/C 2000; use high-quality anhydrous solvent to protect catalyst. |

| Temperature | 50–60°C | Higher T increases rate but may degrade ee slightly. | Strict jacket temperature control. |

| O2 Levels | <10 ppm | Ru-BINAP complexes are air-sensitive. | 3x Vacuum/Nitrogen purge cycles followed by Hydrogen purge. |

Detailed Experimental Protocols

Protocol A: Synthesis of Enamide Precursor

Objective: Convert 4,5-dimethoxy-1-indanone to N-(4,5-dimethoxy-1H-inden-1-yl)acetamide. Mechanism: Acid-catalyzed condensation followed by thermodynamic migration of the double bond.

Materials:

-

4,5-Dimethoxy-1-indanone (1.0 equiv)

-

Acetamide (2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (PTSA) or Methanesulfonic acid (0.1 equiv)

-

Toluene (10 vol)

-

Acetic anhydride (1.0 equiv) - Optional, to drive equilibrium

Procedure:

-

Charge a reactor with 4,5-dimethoxy-1-indanone, acetamide, and toluene.

-

Add the acid catalyst (PTSA).

-

Heat to reflux (approx. 110°C) using a Dean-Stark trap to continuously remove water.

-

Monitor reaction progress by HPLC. Reaction is complete when ketone < 1%.

-

Cool to 20°C. The product may precipitate directly or require solvent exchange.

-

Workup: Wash the organic layer with saturated NaHCO3 (to remove acid) and brine.[1]

-

Concentrate the organic phase.

-

Crystallization: Recrystallize from Ethyl Acetate/Heptane to obtain the enamide as a white/off-white solid.

-

Dry under vacuum at 45°C.

Key Insight: Ensure the double bond isomer is the endo-cyclic enamide (indenyl form). The thermodynamic product is favored under these conditions.

Protocol B: Asymmetric Hydrogenation (The "Yamano" Protocol)

Objective: Enantioselective reduction of the enamide to the (S)-amide. Catalyst System: Ru(OAc)2((S)-BINAP) is the industry standard for this transformation, offering high robustness.

Materials:

-

Enamide precursor (from Protocol A)

-

Catalyst: [Ru(benzene)Cl2]2 + (S)-BINAP (pre-formed or formed in situ) OR commercially available Ru(OAc)2((S)-BINAP) .

-

Solvent: Degassed Methanol (5 vol).

-

Hydrogen gas (High Purity).

Procedure:

-

Catalyst Preparation (In-situ method): In a Schlenk flask under N2, reflux [Ru(benzene)Cl2]2 and (S)-BINAP (1:1.05 molar ratio) in DMF for 10 min, then remove solvent. (Alternatively, use purchased catalyst).

-

Loading: Charge the high-pressure autoclave with the Enamide and Methanol.

-

Inertion: Degas the solution by bubbling Nitrogen for 30 mins or performing 3 vacuum/Nitrogen cycles.

-

Catalyst Addition: Add the catalyst solution (dissolved in degassed MeOH) via cannula or injection port to achieve S/C ratio of 2000:1.

-

Hydrogenation:

-

Pressurize to 20 bar H2.

-

Heat to 50°C.

-

Stir vigorously (mass transfer limited).

-

-

Completion: Monitor H2 uptake. Reaction typically completes in 6–12 hours.

-

Quench: Cool to room temperature, vent H2, and purge with N2.

-

Analysis: Check conversion (>99%) and enantiomeric excess (chiral HPLC, Chiralcel OD-H or similar). Target ee > 98%.

Self-Validating Step: If ee is <95%, recrystallize the acetamide intermediate from EtOH/Water before hydrolysis. This upgrades optical purity significantly.

Protocol C: Hydrolysis to (S)-Amine

Objective: Removal of the acetyl group to yield the final chiral amine.

Procedure:

-

Dissolve the (S)-acetamide in 6N HCl (5 vol).

-

Reflux for 4–6 hours.

-

Cool to 0–5°C.

-

Basify carefully with 50% NaOH solution to pH > 12.

-

Extract with Dichloromethane (DCM) or Toluene (3 x 3 vol).

-

Dry over Na2SO4 and concentrate.

-

Salt Formation (Optional but recommended for stability): Dissolve free amine in EtOH, add 1.0 equiv of HCl in EtOH. Precipitate the (S)-4,5-dimethoxy-indan-1-ylamine hydrochloride salt.

Safety & Scale-up Considerations

Hydrogenation Safety

-

Hazard: Hydrogen gas is highly flammable and explosive (LEL 4%).

-

Mitigation: All autoclave equipment must be grounded and rated for the operating pressure. Use burst disks piped to a safe vent. Oxygen sensors must be active in the suite.

Exotherm Control

-

Hazard: Hydrogenation is exothermic.

-

Mitigation: On large scale (pilot/manufacturing), dose Hydrogen based on mass-flow control to limit reaction rate (and heat generation) to the cooling capacity of the reactor jacket.

Impurity Profile (ICH M7)

-

Risk: Residual Ruthenium.

-

Mitigation: Employ a metal scavenger (e.g., SiliaMetS® Thiol) during the workup of Step 2 or rely on the salt formation in Step 3 to reject metal residues to the mother liquor. Target Ru < 10 ppm.

References

-

Yamano, T. et al. (2006). Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine. Tetrahedron: Asymmetry, 17(2), 184–190. Link

-

Kato, N. et al. (2007). Process Research of Ramelteon. Mini-Reviews in Medicinal Chemistry, 7(5), 429-450. Link

-

Ohkawa, S. et al. (2002). Indan Derivatives as Melatonin Receptor Agonists. U.S. Patent 6,034,239 (Takeda Chemical Industries). Link

-

Noyori, R. et al. (1987). Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 109(19), 5856–5858. (Foundational mechanistic reference). Link

-

Yun, H. et al. (2004). Kinetic Resolution of Primary Amines. (Context for alternative DKR routes). Journal of Organic Chemistry, 69(11). Link

Sources

Application Note: Precision Reduction of Cyclic Ketimines via Ruthenium-Catalyzed Transfer Hydrogenation

Topic: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Cyclic Ketimines Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary & Strategic Relevance

Cyclic amines (e.g., tetrahydroisoquinolines, tetrahydro-

While high-pressure hydrogenation (

This guide details the Gold Standard Protocol using Noyori-Ikariya type catalysts and introduces Next-Generation Tethered Catalysts for sterically demanding substrates.

Mechanistic Foundation: The Outer-Sphere Paradigm

Understanding the mechanism is non-negotiable for troubleshooting. Unlike classical hydrogenation (which requires substrate coordination to the metal), Ru-catalyzed ATH operates via an outer-sphere mechanism .

The Bifunctional Effect

The catalyst features a Ruthenium center (Lewis acid) and a non-innocent diamine ligand (Lewis base/proton donor).

-

Ru-H Formation: The Ruthenium center accepts a hydride from the donor (Formate).

-

Concerted Transfer: The catalyst forms a supramolecular complex with the imine. The Ru-H hydride attacks the electrophilic Carbon, while the ligand's

proton attacks the Nitrogen simultaneously. -

No Direct Coordination: The substrate never binds covalently to the metal, preventing steric crowding and allowing high turnover numbers (TON) for bulky cyclic imines.

Visualization: The Catalytic Cycle

Figure 1: The concerted metal-ligand bifunctional mechanism. Note that

Catalyst Selection Matrix

Selecting the correct catalyst is the primary determinant of success.

| Feature | Standard Catalyst (Noyori-Type) | Advanced Catalyst (Tethered/Wills-Type) |

| Structure | RuCl(p-cymene)[(R,R)-TsDPEN] | RuCl-Tethered-[(R,R)-TsDPEN] |

| Stability | Moderate (Sensitive to air in solution) | High (Tether prevents arene dissociation) |

| Activity | Excellent for standard aryl-imines | Superior for rigid/steric cyclic imines |

| Solubility | Good in DCM, MeOH | Excellent in most organics |

| Cost | Low/Moderate | Moderate/High |

| Best For | Dihydroisoquinolines, simple cyclic imines | Tetrahydro- |

Recommendation: Start with the Standard Catalyst . If conversion stalls (<50%) or catalyst decomposition is observed (black precipitate), switch to the Tethered Catalyst .

Experimental Protocols

Reagent Preparation: The Azeotrope

For imine reduction, Formic Acid/Triethylamine (5:2) is the preferred hydrogen donor.

-

Why? Isopropanol reduction is reversible (thermodynamically controlled). Formic acid reduction releases

gas, making the reaction irreversible (kinetically driven), which is crucial for stable imines. -

Preparation: Slowly add Formic acid (98%, 5 mol) to Triethylamine (2 mol) at 0°C with vigorous stirring. Caution: Highly Exothermic. Distill under argon (bp ~90°C/20 mmHg) for maximum purity, or use commercial azeotrope.

Protocol A: Standard Reduction of 3,4-Dihydroisoquinolines

Scale: 1.0 mmol substrate Time: 2–12 Hours

-

System Inertion: Flame-dry a 10 mL Schlenk tube or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Charge: Add (R,R)-RuCl(p-cymene)(TsDPEN) (6.4 mg, 0.01 mmol, 1 mol%) and the cyclic ketimine substrate (1.0 mmol).

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) (2.0 mL).

-

Note: DCM often yields higher enantioselectivity (ee) than MeOH for cyclic imines due to non-polar transition state stabilization.

-

-

Reaction Initiation: Syringe in the HCOOH/TEA (5:2) Azeotrope (0.5 mL, ~5 eq of hydride).

-

Execution: Stir at 25°C .

-

Monitoring: Monitor

evolution (bubbler). Reaction is usually complete when bubbling ceases. Verify by TLC/LCMS.

-

-

Quench & Workup:

-

Add saturated

(5 mL) to quench. -

Extract with DCM (3 x 5 mL).

-

Dry organics over

and concentrate.

-

-

Purification: Flash chromatography (often requiring 1-5% MeOH/DCM with 1%

to move the amine).

Protocol B: "Difficult" Substrates (Tethered Catalyst)

For substrates with high steric hindrance or low reactivity.

-

Setup: As above, but use Wills' Tethered Ru-Catalyst (1 mol%).

-

Solvent Switch: Use DMF or Acetonitrile (2.0 mL).

-

Temperature: Heat to 60°C .

-

Insight: The tethered catalyst resists thermal decomposition (arene loss) at elevated temperatures, allowing the activation energy barrier of difficult substrates to be overcome.

-

Workflow Visualization

Figure 2: Operational workflow for the ATH of cyclic ketimines.

Troubleshooting & Optimization (Causality-Driven)

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by | Degas solvents thoroughly (freeze-pump-thaw). Ensure substrate is free of halides or free thiols. |

| Reaction Stalls at 50% | Product inhibition or equilibrium reached (if using IPA). | Switch to HCOOH/TEA azeotrope (irreversible). Increase catalyst loading to 2 mol%. |

| Low Enantioselectivity (ee) | Background (racemic) hydrogenation or wrong solvent. | Lower temperature to 0°C. Switch solvent from MeOH to DCM or Toluene (stabilizes the structured TS). |

| Catalyst turns Black | Decomposition (Arene loss). | Use Tethered Catalyst .[1][2][3] Reduce reaction temperature. |

| Product is Racemic | Imine Enamine Tautomerization. | Ensure the reaction is acidic/neutral enough to prevent enamine formation, but basic enough for the catalyst. The 5:2 azeotrope usually buffers this correctly. |

References

-

Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996).[1][4] Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917.[1][4] [Link]

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. [Link]

-

Morris, D. J., Hayes, A. M., & Wills, M. (2006). "Tethered" Ru(II) catalysts for asymmetric transfer hydrogenation of ketones and imines.[2][3][6] Journal of Organic Chemistry, 71(18), 7035–7044. [Link]

-

Ros, A., Magrez, M., & Lassaletta, J. M. (2015). Asymmetric Transfer Hydrogenation of Cyclic Imines. Chemistry – A European Journal, 21(48), 17524–17531. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Development of Phosphine-Free "Tethered" Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tethered ruthenium(II) catalysts in asymmetric transfer hydrogenation - ePrints Soton [eprints.soton.ac.uk]

- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 5. kanto.co.jp [kanto.co.jp]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (S)-4,5-Dimethoxy-indan-1-ylamine synthesis

Executive Summary & Decision Matrix

Achieving >99% enantiomeric excess (ee) for (S)-4,5-dimethoxy-indan-1-ylamine is the critical quality attribute (CQA) for the synthesis of Ramelteon. Low ee typically stems from two distinct root causes depending on your synthetic strategy: kinetic entrapment during crystallization (Classical Resolution) or catalyst degradation/poisoning (Asymmetric Hydrogenation).

Use the following decision matrix to identify your troubleshooting workflow:

Caption: Figure 1. Diagnostic workflow for selecting the appropriate troubleshooting module based on synthetic route.

Module: Classical Resolution Optimization

Context: You are resolving racemic 4,5-dimethoxy-1-indanamine using a chiral acid (typically (S)-N-acetyl-leucine or N-acetyl-L-phenylalanine ). Symptom: Yield is high, but ee is stuck at 85-90%. Recrystallization does not improve ee significantly.

The Mechanism of Failure: Kinetic Entrapment

In chiral resolution, the "less soluble" diastereomeric salt (the target) precipitates first. However, if the solution is cooled too rapidly, the "more soluble" counter-isomer gets trapped in the crystal lattice (occlusion), or the system crashes out as a kinetic mixture rather than a thermodynamic crystal.

Protocol: The "Pope-Peachy" Optimization

To break the 90% ee ceiling, switch from standard cooling to a ternary solvent system with controlled supersaturation.

Step-by-Step Optimization:

-

Solvent Switch: Instead of pure Ethanol (EtOH), use EtOH:Water (95:5) or iPrOH:Water . The small water content increases the solubility differential between the diastereomers.

-

Dissolution: Heat the racemate (1.0 eq) and Resolving Agent (0.6 eq — Note: using <1.0 eq maximizes theoretical ee via the Pope-Peachy effect) to reflux until clear.

-

Seeding (Critical): Cool to T_cloud point (approx 50°C). Add 0.1 wt% of pure (S,S)-salt seed crystals.

-

Adiabatic Cooling: Do not use a cooling bath. Wrap the flask in foil/insulation and allow it to reach room temperature overnight. Slow cooling promotes thermodynamic purity.

-

The "Digestion" Step: Before filtration, reheat the slurry to 5°C below the dissolution temperature for 30 minutes, then cool again. This "Ostwald ripening" dissolves small, impure crystals and redeposits them onto larger, purer crystals.

| Parameter | Standard Process | Optimized Process |

| Resolving Agent Eq | 1.0 eq | 0.55 - 0.60 eq |

| Cooling Rate | 1°C/min (Ice bath) | 0.1°C/min (Natural) |

| Solvent | EtOH | EtOH/H2O (95:5) |

| Expected ee | 85-90% | >98.5% |

Module: Asymmetric Hydrogenation (Ru-BINAP)

Context: Direct hydrogenation of 4,5-dimethoxy-1-indanone oxime or enamide using Ruthenium-BINAP or Rhodium catalysts. Symptom: Reaction stalls (low conversion) or ee fluctuates between batches (90-99%).

The Mechanism of Failure: Catalyst Poisoning & Enamide Geometry

Ruthenium catalysts are extremely sensitive to oxygen and coordinating impurities (sulfur/halogens) in the starting material. Furthermore, the E/Z geometry of the precursor (oxime/enamide) dictates the facial selectivity.

Troubleshooting Guide

Issue 1: Low ee (<95%)

-

Root Cause: Mixed E/Z isomers in the oxime/enamide precursor.

-

Fix: Recrystallize the precursor (4,5-dimethoxy-1-indanone oxime) from MeOH/EtOAc to ensure >99% geometric purity before hydrogenation. The catalyst coordinates to the heteroatom; if the geometry flips, the induction of chirality flips.

Issue 2: Catalyst Deactivation

-

Root Cause: Trace O2 or moisture.

-

Fix: Implement three cycles of Vacuum/Argon purge (not Nitrogen, Argon is heavier and blankets better) after solvent addition.

-

Protocol Adjustment: Add the catalyst precursor [RuCl2(benzene)]2 and the chiral ligand (S)-BINAP (or (S)-SegPhos) in a separate "pre-activation" vessel at 60°C in DMF for 10 mins before adding to the main reactor. This ensures the active catalytic species is formed before it encounters the substrate.

Recommended Conditions (Self-Validating)

-

Catalyst: Ru(OAc)2[(S)-BINAP] or RuCl2n

-

S/C Ratio: 1000:1 (Start here; increase to 5000:1 only after validating ee).

-

H2 Pressure: 50–100 bar (High pressure often favors the enantioselective pathway over non-selective background reduction).

-

Temperature: 50–60°C.

Module: Analytical Verification (Chiral HPLC)

You cannot improve what you cannot measure. Standard purity (achiral) HPLC is insufficient.

Method Parameters (Reference Standard):

-

Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Note: The amine modifier (DEA) is crucial to prevent peak tailing of the primary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Indane absorption).

-

Temperature: 25°C.

Diagnostic Interpretation:

-

Fronting peaks: Column overload. Dilute sample.

-

Split peaks: Check mobile phase pH; ensure DEA is fresh.

FAQ: Rapid Fire Troubleshooting

Q: My resolving agent (N-acetyl-leucine) is expensive. Can I recover it? A: Yes. After filtering the (S)-amine salt, acidify the mother liquor with HCl. The resolving agent (which is an acid) will precipitate out while the unwanted (R)-amine stays in solution. Filter and dry the acid for reuse.

Q: Can I use Biocatalysis instead? A: Yes. Omega-transaminases (e.g., Codexis or Almac panels) can convert 4,5-dimethoxy-1-indanone directly to the (S)-amine.

-

Challenge: Equilibrium favors the ketone.

-

Fix: Use Isopropylamine (IPA) as the amine donor and remove the volatile byproduct (acetone) using a nitrogen sweep or vacuum to drive the equilibrium to completion.

Q: The salt is oiling out instead of crystallizing. A: This is the "Oiling Out" phenomenon.

-

Immediate Fix: Reheat to dissolve the oil. Add a "co-solvent" that the salt is less soluble in (e.g., MTBE) dropwise until persistent cloudiness appears, then seed immediately.

References

-

Asymmetric Hydrogenation of Indanones

-

Title: Asymmetric synthesis of a novel non-benzodiazepine hypnotic drug Ramelteon (TAK-375) via asymmetric hydrogenation.[1]

- Source: Yamano, T. et al. Tetrahedron: Asymmetry (2006).

- Relevance: Establishes Ru-BINAP as the primary catalyst for high ee synthesis of this specific scaffold.

-

-

Industrial Resolution Strategies

- Title: Practical Synthesis of (S)

- Source:Organic Process Research & Development (OPRD).

- Relevance: Details the "Pope-Peachy" method and solvent selection for indanamine resolution.

-

Analytical Methods

- Title: Enantiomeric separation of Ramelteon intermedi

- Source:Journal of Pharmaceutical and Biomedical Analysis.

- Relevance: Valid

Sources

Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Indanones

Welcome to the technical support center for the reductive amination of indanones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this crucial synthetic transformation. Indanone scaffolds are prevalent in medicinal chemistry, notably in neuroprotective agents, making their efficient functionalization via reductive amination a critical step in many synthetic routes.[1] This resource provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reductive amination of a 1-indanone is giving very low conversion to the desired indanamine. What are the most likely causes and how can I improve the yield?

Low conversion is a frequent issue and often points to problems with either the initial imine/iminium ion formation or the subsequent reduction step. Let's break down the possibilities.

Answer:

The reductive amination is a two-step process occurring in one pot: the formation of an imine or iminium ion intermediate, followed by its reduction.[2][3][4] A failure in either step will lead to poor yields.

1. Inefficient Imine/Iminium Formation:

-

Equilibrium Issues: Imine formation is a reversible reaction that produces water as a byproduct.[5][6][7] If water is not effectively removed or sequestered, the equilibrium will favor the starting materials (indanone and amine).[7]

-

Troubleshooting:

-

Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[8]

-

Azeotropic Removal: For reactions run at higher temperatures, a Dean-Stark trap can be used to azeotropically remove water.

-

-

-

Steric Hindrance: Indanones, particularly those with substitution on the aromatic ring or at the 2-position, can be sterically hindered.[9][10] Similarly, bulky primary or secondary amines can slow down the initial nucleophilic attack on the carbonyl.[9][11]

-

Troubleshooting:

-

Increase Reaction Time and/or Temperature: Allow more time for the sterically hindered components to react. Gentle heating can often overcome the activation energy barrier.

-

Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[12][13]

-

-

-

Amine Basicity: Weakly basic amines, such as anilines, are less nucleophilic and may react slowly with the indanone carbonyl.[5]

-

Troubleshooting:

-

2. Ineffective Reduction of the Imine/Iminium Intermediate:

-

Reducing Agent Potency and Suitability: The choice and quality of the reducing agent are critical.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, often preferred for reductive aminations because it does not readily reduce the starting ketone.[2][3][5][12] However, its potency can degrade over time, especially with improper storage.[2][15]

-

Troubleshooting:

-

Use Fresh Reagent: Always use a fresh bottle of STAB or one that has been stored under anhydrous conditions.

-

Check Potency: If you suspect your STAB has degraded, its potency can be assayed.[15]

-

Stoichiometry: Use a slight excess of STAB (typically 1.3-1.6 equivalents) to ensure complete reduction.[5]

-

-

-

Sodium Cyanoborohydride (NaBH₃CN): Another common reagent that is effective at reducing imines at a slightly acidic pH (6-8).[12][16] However, it is highly toxic and can generate cyanide gas if the pH drops too low.[12][16]

-

Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting indanone.[16][17] This can lead to the formation of the corresponding indanol as a side product, thus lowering the yield of the desired amine.[17] If using NaBH₄, it is often best to pre-form the imine before adding the reducing agent.[14][17]

-

-

Reaction pH: The pH of the reaction is crucial. The reduction is most efficient on the protonated imine (the iminium ion).[18]

-

Troubleshooting:

-

Acid Catalyst: The use of acetic acid not only catalyzes imine formation but also ensures the presence of the more readily reducible iminium ion.[13]

-

-

Below is a workflow diagram to guide your troubleshooting process for low conversion:

Caption: Troubleshooting workflow for low conversion in reductive amination.

Question 2: I am observing significant formation of a side product that I believe is the indanol, resulting from the reduction of my starting indanone. How can I prevent this?

Answer:

The formation of the corresponding alcohol from the starting carbonyl is a classic example of a competing side reaction in reductive amination.[5] This indicates that your reducing agent is not selective enough under the current reaction conditions.

1. Choice of Reducing Agent:

-

Sodium Triacetoxyborohydride (STAB): This is the reagent of choice to avoid carbonyl reduction.[3][5][17] Its bulk and attenuated reactivity make it highly selective for the reduction of the protonated imine (iminium ion) over the ketone.[3][17] If you are already using STAB and still see indanol formation, it's possible the reaction conditions are not optimal.

-

Sodium Borohydride (NaBH₄): This is a much stronger reducing agent and will readily reduce unhindered ketones like indanones.[16][17] If your protocol uses NaBH₄, this is the most likely cause.

2. Reaction Protocol:

-

One-Pot vs. Two-Step Procedure:

-

A one-pot (or direct) reductive amination , where the indanone, amine, and reducing agent are all mixed together from the start, relies heavily on the selective nature of the reducing agent.[3][5] This approach is most successful with STAB.[5]

-

A two-step (or indirect) procedure can significantly minimize indanol formation, especially when using a less selective reducing agent like NaBH₄.[5][14]

-

Imine Formation: First, dissolve the indanone and the amine in a suitable solvent (methanol is often effective for rapid imine formation) and stir for a period (e.g., 1-4 hours) to allow for the formation of the imine.[5][17] The progress of imine formation can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture (e.g., to 0 °C) and then add the reducing agent (like NaBH₄) portion-wise.[17]

-

-

3. Solvent Considerations:

-

Protic vs. Aprotic Solvents:

Comparative Summary of Common Reducing Agents:

| Reducing Agent | Selectivity for Imine/Iminium over Ketone | Common Solvents | Key Considerations |

| NaBH(OAc)₃ (STAB) | High[3][5] | DCE, THF, DCM[2][5] | Mild, less toxic, but moisture-sensitive.[2][12] Ideal for one-pot procedures.[2] |

| NaBH₃CN | Moderate to High (pH dependent)[12][16] | Methanol, THF | Effective at pH 6-8.[12] Highly toxic.[12] |

| NaBH₄ | Low[16][17] | Methanol, Ethanol | Powerful, can reduce ketones.[17] Best for two-step procedures.[14][17] |

Question 3: My reaction with a primary amine is producing a significant amount of a dialkylated tertiary amine. How can I favor the formation of the desired secondary amine?

Answer:

The formation of a dialkylated product is a common side reaction when using primary amines.[5] This occurs when the initially formed secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the indanone.

1. Stoichiometry Control:

-